molecular formula C10H11NO3 B15046829 Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Cat. No.: B15046829
M. Wt: 193.20 g/mol
InChI Key: PSSGWIZWVAAQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- typically involves the nitration of 2,3-dimethylacetophenone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- may involve continuous flow nitration processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2,3-dimethylphenyl)-2-aminoethanone.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 2,3-dimethylbenzoic acid derivatives.

Scientific Research Applications

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitroacetophenone: Lacks the methyl groups, resulting in different steric and electronic properties.

    3-nitroacetophenone: Nitro group positioned differently, affecting its reactivity and applications.

Uniqueness

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is unique due to the combined presence of the nitro group and the methyl groups on the aromatic ring

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-nitroethanone

InChI

InChI=1S/C10H11NO3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5H,6H2,1-2H3

InChI Key

PSSGWIZWVAAQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.